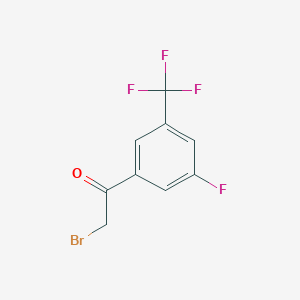

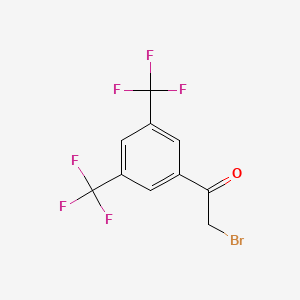

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Overview

Description

The compound 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a versatile starting material for organometallic synthesis. It can be selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to a number of synthetically useful reactions through its phenylmagnesium, phenyllithium, and phenylcopper intermediates .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves coupling reactions, as seen in the synthesis of a novel fluorinated aromatic diamine monomer, which is synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution .

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed by conventional spectroscopic methods, such as 19F NMR spectroscopy, which reflects their crowded structures. X-ray crystallography is also used to investigate the molecular structures, revealing unusually large bond angles around certain atoms . For instance, the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt in the crystal state, solution, and gas phase shows a highly delocalized double U-enol(ate) form .

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in the study of bis(pyridine)-based bromonium ions, where the reaction mechanisms with various acceptors are elucidated. These reactions proceed through a dissociative mechanism to form unstable intermediates, which then react with other compounds . Additionally, the photochromism of related compounds, such as 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, involves reversible photochromic reactions in the single-crystalline phase .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit good thermal stability, solubility in polar organic solvents, and outstanding mechanical properties. For example, fluorinated polyimides derived from related monomers show high glass transition temperatures, thermal stability, and mechanical strength . The magnetic properties of complexes, such as bis(hexafluoroacetylacetonato)copper(II), are also of interest, with structural transitions observed at specific temperatures .

Scientific Research Applications

Improved Preparation and Safety in Organic Synthesis

- An improved method for bromination of 3,5-bis(trifluoromethyl)benzene was developed, leading to safer and more reliable preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents. These reagents are crucial in synthesizing advanced intermediates in organic chemistry (Leazer et al., 2003).

Catalytic Oxidations in Organic Synthesis

- Diselenides, including bis[3,5-bis(trifluoromethyl)phenyl] diselenide, have been demonstrated to be effective catalysts in Baeyer-Villiger reactions with aqueous hydrogen peroxide. This illustrates the compound’s role in facilitating important oxidation reactions in organic synthesis (ten Brink et al., 2001).

Use in Organometallic Synthesis

- 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the compound , is a versatile material in organometallic synthesis. It serves as a starting material for preparing various organometallic intermediates (Porwisiak & Schlosser, 1996).

Microwave-Assisted Synthesis in Medicinal Chemistry

- The compound has been used in the microwave-assisted synthesis of novel triazole-pyridine hybrid analogues. These hybrids show promising biological activity against various human pathogens (Jha & Atchuta Ramarao, 2017).

Development of Novel Polyimides in Materials Science

- Novel fluorinated aromatic diamines, including derivatives of 3,5-bis(trifluoromethyl)phenyl, have been synthesized for creating new fluorine-containing polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical properties (Yin et al., 2005).

Applications in Transition-Metal Complexes

- Secondary phosphane oxides, including bis(trifluoromethyl)-substituted compounds, have been used to develop phosphinous acid transition-metal complexes. These complexes show high catalytic activity in cross-coupling reactions, demonstrating the compound's utility in catalysis (Kurscheid et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research involving “1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone” could include further exploration of its potential uses in the synthesis of pharmaceuticals and other biologically active compounds . This could involve optimizing the conditions for its synthesis and exploring new reactions it can participate in .

properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKBFXJTIAEUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371178 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131805-94-2 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

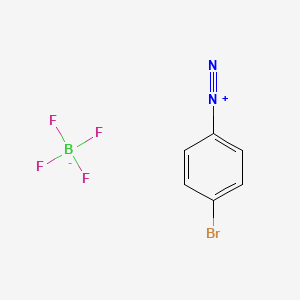

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.